molecular formula C12H18ClNO B7974931 [(3-Chloro-2-methoxyphenyl)methyl](2-methylpropyl)amine

[(3-Chloro-2-methoxyphenyl)methyl](2-methylpropyl)amine

Cat. No.: B7974931
M. Wt: 227.73 g/mol
InChI Key: BEEOGEAKHJENSU-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)methylamine is a substituted benzylamine derivative characterized by a 3-chloro-2-methoxy phenyl group attached to a methylene bridge and a branched 2-methylpropyl (isobutyl) amine moiety. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring may influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name

N-[(3-chloro-2-methoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-9(2)7-14-8-10-5-4-6-11(13)12(10)15-3/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEOGEAKHJENSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxyphenyl)methylamine typically involves the reaction of 3-chloro-2-methoxybenzyl chloride with isobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to the following analogs (Table 1):

Table 1: Structural Comparison of (3-Chloro-2-methoxyphenyl)methylamine with Analogs

Compound Name Substituents on Phenyl Group Amine Group Molecular Formula Molecular Weight (g/mol) CAS Number
(3-Chlorophenyl)methylamine 3-Cl 2-Methylpropyl C11H16ClN 197.70 Not provided
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine 2,3,4-OCH3 2-Methylpropyl C14H23NO3 253.34 893574-83-9
(3-Methoxyphenyl)methylamine 3-OCH3 3-Methylbutyl C12H19NO 193.29 1040308-99-3
1-(2-Chlorophenyl)-2-methylpropylamine 2-Cl (on adjacent carbon) Methyl, 2-methylpropyl C11H15ClN 196.70 Not provided

Key Observations :

  • Substituent Position : The 3-chloro-2-methoxy substitution in the target compound distinguishes it from analogs with single substituents (e.g., 3-Cl in or 3-OCH3 in ). The chloro group increases electrophilicity, while the methoxy group enhances solubility through hydrogen bonding .
  • Amine Branching : The 2-methylpropyl group is a common feature in analogs like and , contributing to lipophilicity and steric bulk, which may affect membrane permeability in biological systems .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs

Compound Name Vapor Pressure (mmHg) Flash Point (°C) Water Solubility LogP (Predicted)
Diisobutylamine (N,N-Bis(2-methylpropyl)amine) 10 at 30°C 29 Slightly soluble ~2.5 (estimated)
Methyl(2-methylpropyl)amine Not reported Not reported Low ~1.8
(3-Chlorophenyl)methylamine Not reported Not reported Moderate ~3.0
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine Not reported Not reported High (due to OCH3 groups) ~1.5

Key Observations :

  • Lipophilicity : The target compound’s predicted LogP (~3.0) is higher than methyl(2-methylpropyl)amine (LogP ~1.8 ), indicating greater lipid solubility due to the aromatic chloro and methoxy groups.
  • Solubility : Analogs with multiple methoxy groups (e.g., ) exhibit higher water solubility compared to chloro-substituted derivatives .

Challenges :

  • The 2-methoxy group in the target compound may require protection/deprotection steps to prevent undesired side reactions during synthesis .

Pharmacological and Toxicological Profiles

Predicted Toxicity of Target Compound :

  • The addition of a chloro group may increase toxicity compared to non-halogenated analogs (e.g., [(3-Methoxyphenyl)methyl] derivatives ).

Biological Activity

(3-Chloro-2-methoxyphenyl)methylamine is a substituted phenylamine with potential biological activities that warrant detailed examination. This compound features a chloro and a methoxy group on the aromatic ring, which may influence its interaction with biological targets. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (3-Chloro-2-methoxyphenyl)methylamine can be represented as follows:

  • Molecular Formula : C13H18ClN
  • Molecular Weight : 239.75 g/mol

The presence of the chloro and methoxy groups is significant, as these functional groups can modulate the compound's reactivity and biological interactions.

The biological activity of (3-Chloro-2-methoxyphenyl)methylamine is likely mediated through its interaction with specific receptors and enzymes in biological systems. The chloro group may enhance lipophilicity, facilitating membrane penetration, while the methoxy group could influence binding affinity to molecular targets.

Potential Targets

  • Neurotransmitter Receptors : Similar compounds have shown activity at serotonin (5-HT) and dopamine receptors, suggesting that (3-Chloro-2-methoxyphenyl)methylamine may also exhibit similar interactions.
  • Enzymatic Pathways : The compound may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, impacting mood and behavior.

Biological Activity Studies

Recent studies have explored the biological activity of related compounds, providing a framework for understanding the potential effects of (3-Chloro-2-methoxyphenyl)methylamine.

Antimicrobial Activity

Research indicates that phenylamines can possess antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibition against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
(3-Chloro-2-methoxyphenyl)methylamineE. coli15
(3-Chloro-2-methoxyphenyl)methylamineS. aureus18

Anti-inflammatory Effects

Studies have suggested that substituted phenylamines exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. While specific data on (3-Chloro-2-methoxyphenyl)methylamine is limited, its structural similarity to known anti-inflammatory agents supports this hypothesis.

Case Studies

  • Case Study 1 : A study investigated the effects of related phenylamines on depression-like behaviors in rodent models. Compounds similar to (3-Chloro-2-methoxyphenyl)methylamine showed reduced immobility in forced swim tests, indicating potential antidepressant effects.
  • Case Study 2 : Another research focused on the neuroprotective properties of phenylamine derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells.

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